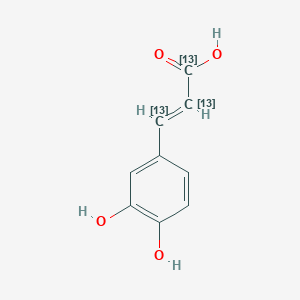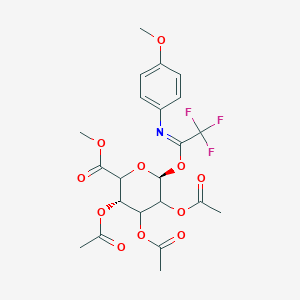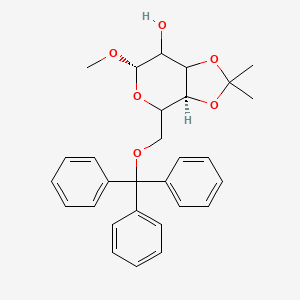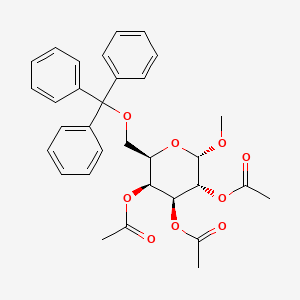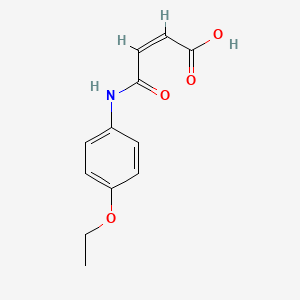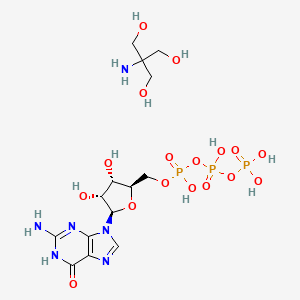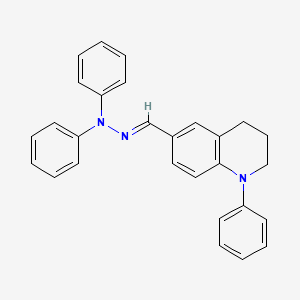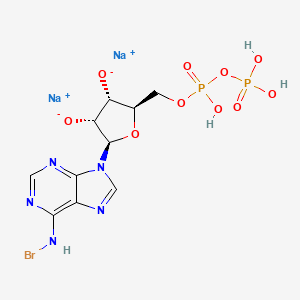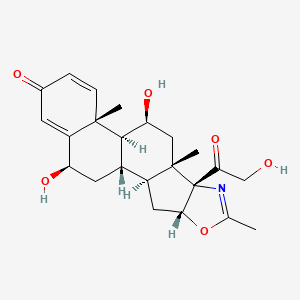
十二烷基苯磺酸钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium dodecylbenzenesulphonate is an anionic surfactant widely used in various applications due to its excellent wetting, dispersion, decontamination, and antibacterial properties . It is a white or yellowish powder or flake solid, easily soluble in water, and forms a translucent solution . The compound has the chemical formula C₁₈H₂₉NaO₃S and a molecular weight of 348.48 .
科学研究应用
Sodium dodecylbenzenesulphonate has a wide range of applications in scientific research:
作用机制
Target of Action
Sodium dodecylbenzenesulphonate (SDBS) is a surfactant, which means its primary targets are interfaces between different phases . It has a hydrophilic head and a hydrophobic tail, allowing it to interact with both water and oil phases . This makes it particularly effective at reducing the interfacial tension between oil and water .
Mode of Action
SDBS interacts with its targets by inserting itself at the interface between oil and water. The hydrophilic head interacts with the water phase, while the hydrophobic tail interacts with the oil phase . This reduces the interfacial tension between the two phases, allowing them to mix more readily . In addition, the introduction of methylol enhances the foaming and emulsifying capacities of SDBS and further reduces the interfacial tension between crude oil and water .
Biochemical Pathways
The degradation of SDBS in the environment mainly relies on microorganisms . The process of SDBS degradation consists of three main steps: chain-shorting oxidation, ring-opening oxidation of benzene rings, and degradation of small molecules . This process leads to the formation of intermediate products, including 4-sodium sulfophenyldodecanoate acid and its homologs .
Pharmacokinetics
Instead, it is used industrially where it can enter the environment and subsequently be degraded by microorganisms .
Result of Action
The primary result of SDBS action is a reduction in the interfacial tension between oil and water, which enhances emulsion ability and oil-displacement efficiency . This makes SDBS particularly useful in industries such as oil production . Additionally, SDBS can stabilize dispersions of substances like graphene nanoflakes and single-walled carbon nanotubes in aqueous media .
Action Environment
The action of SDBS can be influenced by environmental factors. For example, the presence of salts can affect the critical micelle concentration (CMC) and fraction of counterion dissociation of SDBS . Furthermore, the degradation of SDBS in the environment is largely dependent on the presence of microorganisms . In aquatic environments, even relatively low concentrations of SDBS can affect biological processes in aquatic organisms, leading to a decrease in oxygen concentration in water .
生化分析
Biochemical Properties
Sodium dodecylbenzenesulphonate has excellent wetting, dispersion, decontamination, and antibacterial properties . It has been used to stabilize dispersions of graphene nanoflakes during the preparation of the liquid phase of graphene nanoflakes . It also plays a role in the ionic self-assembly reaction of cyclophane BIMCP-1 .
Cellular Effects
The degradation of Sodium dodecylbenzenesulphonate in the environment mainly relies on microorganisms . In this process, more water molecules gather nearby the polar groups of Sodium dodecylbenzenesulphonate, indicating that the polar group has a significant effect on the water infiltration and the formation of water channels .
Molecular Mechanism
Sodium dodecylbenzenesulphonate differs from the highly computationally investigated sodium dodecyl sulfate because of the presence of a phenyl group attached to the anionic head . The SDBS micelle is more spherical with a ratio of eccentricities . The hydrophobic core made by the dodecyl chains of Sodium dodecylbenzenesulphonate is more tightly packed than SDS .
Temporal Effects in Laboratory Settings
The degradation of Sodium dodecylbenzenesulphonate in the environment mainly relies on microorganisms . The process of Sodium dodecylbenzenesulphonate degradation consists of three main steps: chain-shorting oxidation, ring-opening oxidation of benzene rings, and degradation of small molecules .
Dosage Effects in Animal Models
Sodium dodecylbenzenesulphonate salts are not toxic in single-dose oral and dermal animal tests, and no systemic toxicities were observed in repeat-dose dermal animal studies . In dermal animal studies, no evidence of reproductive or developmental toxicity was reported .
Transport and Distribution
Sodium dodecylbenzenesulphonate acts as a surfactant in the ionic self-assembly reaction of cyclophane BIMCP-1 . It has been used to stabilize dispersions of graphene nanoflakes during the preparation of the liquid phase of graphene nanoflakes .
准备方法
Synthetic Routes and Reaction Conditions: The production of sodium dodecylbenzenesulphonate involves three main steps: alkylation, sulfonation, and neutralization .
Alkylation: Benzene reacts with dodecyl olefin to form dodecyl benzene (LAB) through alkylation.
Sulfonation: Dodecyl benzene is then sulfonated with sulfur trioxide (SO₃) to produce dodecyl benzene sulfonic acid.
Neutralization: The sulfonic acid is neutralized with sodium hydroxide (NaOH) to yield sodium dodecylbenzenesulphonate.
Industrial Production Methods: In industrial settings, the process is similar but requires strict control of reaction conditions to ensure product quality and performance . The use of sulfur trioxide for sulfonation and sodium hydroxide for neutralization is standard practice .
化学反应分析
Types of Reactions: Sodium dodecylbenzenesulphonate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride can reduce the sulfonate group to a sulfinate.
Substitution: The sulfonate group can be substituted by nucleophiles under appropriate conditions.
Major Products:
Oxidation Products: Sulfonic acids and other oxidized derivatives.
Reduction Products: Sulfinates.
Substitution Products: Various substituted benzene derivatives.
相似化合物的比较
Sodium laureth sulfate: Another widely used anionic surfactant with similar applications in detergents and cleaning products.
Linear alkylbenzene sulfonates: A class of surfactants with similar structures but varying alkyl chain lengths.
Sodium lauryl sulfate: Commonly used in personal care products for its foaming properties.
Uniqueness: Sodium dodecylbenzenesulphonate is unique due to its specific balance of hydrophobic and hydrophilic properties, making it highly effective in a wide range of applications from household cleaning to industrial processes .
属性
CAS 编号 |
25155-30-0 |
|---|---|
分子式 |
C18H29NaO3S |
分子量 |
348.48 |
同义词 |
ALKYLARYL SULFONATE; ALKYLBENZENESULFONIC ACID SODIUM SALT; DODECYLBENZENE SODIUM SULFONATE; DODECYLBENZENESULPHONIC ACID SODIUM SALT; DODECYLBENZENESULFONIC ACID SODIUM SALT; DODECENE-1 LAS; DDBS; LAS-C12 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


